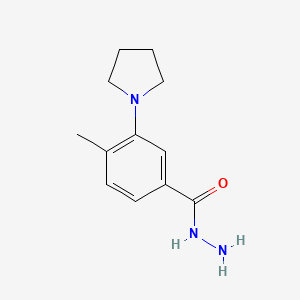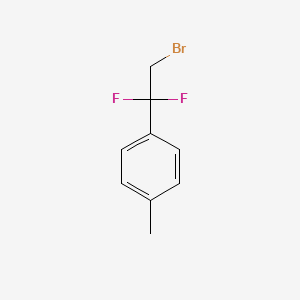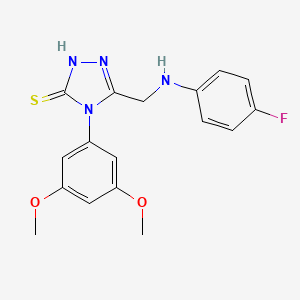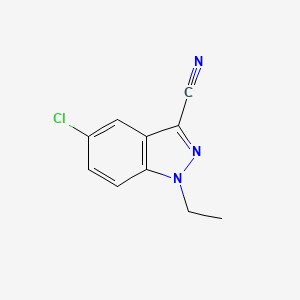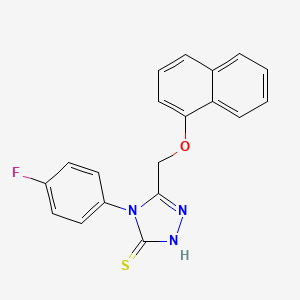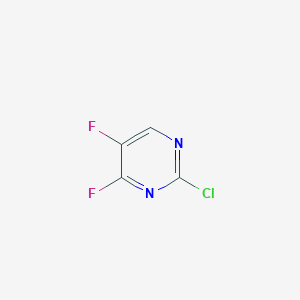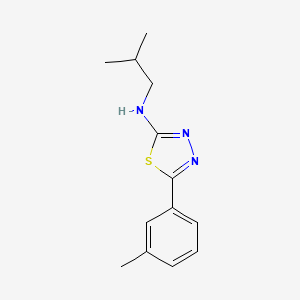
N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-イソブチル-5-(m-トリル)-1,3,4-チアゾール-2-アミンは、チアゾール類に属する化学化合物です。チアゾール類は、五員環に硫黄原子と窒素原子を含む複素環式化合物です。この特定の化合物は、チアゾール環にイソブチル基とm-トリル基が結合していることが特徴です。
準備方法
合成経路と反応条件
N-イソブチル-5-(m-トリル)-1,3,4-チアゾール-2-アミンの合成は、通常、特定の条件下で適切な前駆体の環化を伴います。一般的な方法の1つは、m-トリルヒドラジンを、オキシ塩化リン(POCl3)などの脱水剤の存在下でイソ酪酸と反応させる方法です。反応混合物を加熱して環化を促進すると、チアゾール環が形成されます。
工業生産方法
N-イソブチル-5-(m-トリル)-1,3,4-チアゾール-2-アミンの工業生産では、同様の合成経路が、より大規模に用いられることがあります。連続フロー反応器の使用と反応条件の最適化により、化合物の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の目的の生成物が得られます。
化学反応の分析
反応の種類
N-イソブチル-5-(m-トリル)-1,3,4-チアゾール-2-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 化合物は、対応するスルホキシドまたはスルホンを生成するために酸化される可能性があります。
還元: 還元反応は、チアゾール環をジヒドロチアゾール誘導体に変換することができます。
置換: 求電子置換反応または求核置換反応により、チアゾール環に異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)およびm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: ハロアルカンまたはアシルクロリドなどの試薬を、置換反応に使用することができます。
生成される主な生成物
酸化: スルホキシドおよびスルホン。
還元: ジヒドロチアゾール誘導体。
置換: 使用される試薬に応じて、さまざまな置換チアゾール誘導体。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗菌および抗真菌特性について調査されています。
医学: 抗炎症および抗がん活性など、潜在的な治療用途について研究されています。
産業: 農薬や医薬品の製造における中間体として使用されています。
作用機序
N-イソブチル-5-(m-トリル)-1,3,4-チアゾール-2-アミンの作用機序は、特定の分子標的および経路との相互作用を伴います。化合物は酵素または受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、その抗菌活性は、微生物細胞の必須酵素の阻害に起因し、その代謝プロセスを阻害する可能性があります。
類似化合物との比較
類似化合物
N-エチル-5-(p-トリル)チアゾール-2-アミン: 同様の構造的特徴を持つ別のチアゾール誘導体。
N-メチル-5-(m-トリル)-1,3,4-チアゾール-2-アミン: イソブチル基の代わりにメチル基を持つ化合物。
独自性
N-イソブチル-5-(m-トリル)-1,3,4-チアゾール-2-アミンは、その特定の置換パターンが、その化学反応性と生物活性に影響を与える可能性があるため、独特です。イソブチル基の存在は、その親油性を高め、生物学的膜や標的との相互作用に影響を与える可能性があります。
特性
分子式 |
C13H17N3S |
|---|---|
分子量 |
247.36 g/mol |
IUPAC名 |
5-(3-methylphenyl)-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N3S/c1-9(2)8-14-13-16-15-12(17-13)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChIキー |
IGLBLEHVHRGGKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


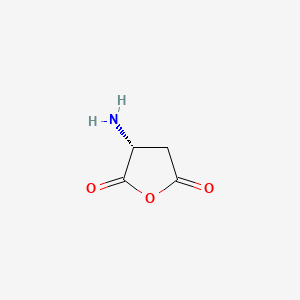
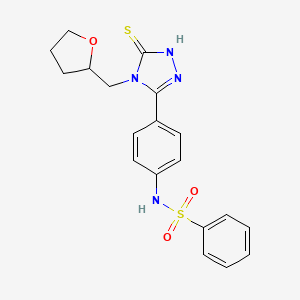

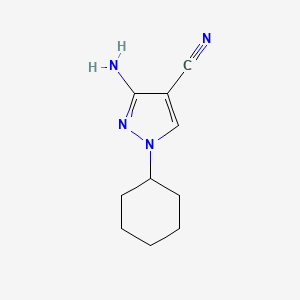
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)

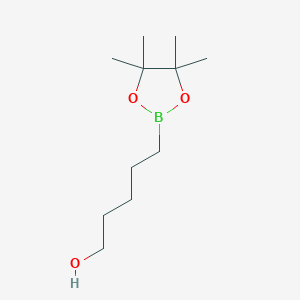
![(3'S,4S,6R,7R,9S,11S,13S,16R)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol](/img/structure/B11765638.png)
